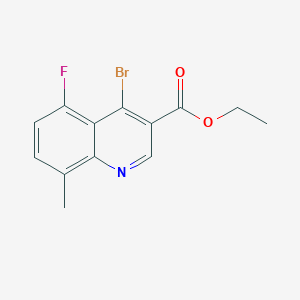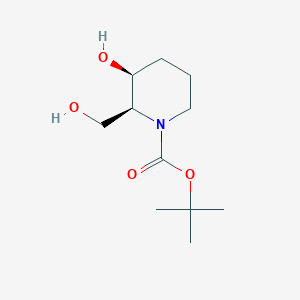
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a tert-butyl group, which is known for its unique reactivity pattern in chemical transformations .
Métodos De Preparación
The synthesis of tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds can be facilitated using these systems .
Análisis De Reacciones Químicas
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The unique reactivity pattern of the tert-butyl group plays a significant role in these transformations . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, piperidine derivatives are important synthetic medicinal blocks for drug construction . The compound’s unique reactivity pattern also makes it valuable in biocatalytic processes and biosynthetic pathways .
Mecanismo De Acción
The mechanism of action of tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate . While both compounds contain a tert-butyl group and a hydroxymethyl group, they differ in their core structures, with one being a piperidine derivative and the other a pyrrolidine derivative. This difference in core structure can lead to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Clave InChI |
ZKEONVKQWLDESS-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1CO)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


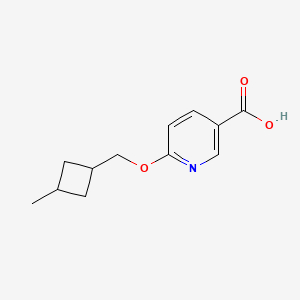
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)

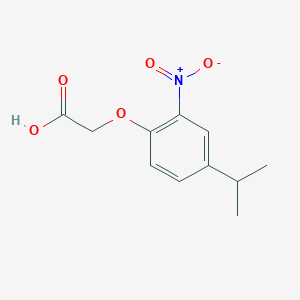
![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
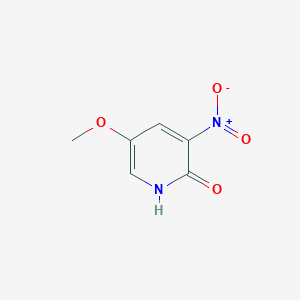
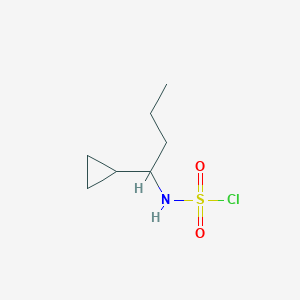
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
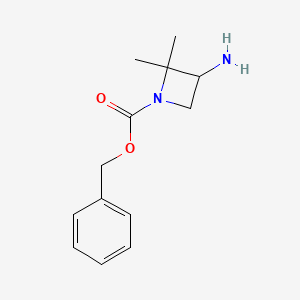
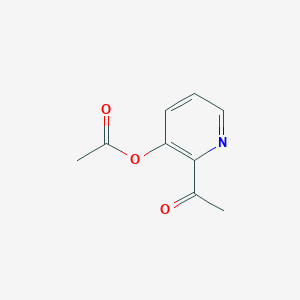
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
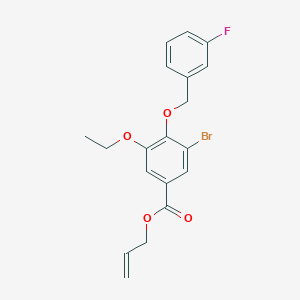
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
